molecular formula C18H10FN5O3 B10855968 STING agonist-34

STING agonist-34

Cat. No.: B10855968
M. Wt: 363.3 g/mol
InChI Key: KEGLNBCLJXFLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STING Agonist 12L: is a stimulator of interferon genes (STING) agonist that exhibits binding affinity for both wild-type STING and its variants. It effectively induces reporter gene expression in various cell lines and has shown promising results in enhancing immune responses and reducing tumor volumes in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of STING Agonist 12L involves several synthetic steps. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: For industrial production, the synthesis of STING Agonist 12L is scaled up using batch or continuous flow processes. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: STING Agonist 12L undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of STING Agonist 12L, which can be further studied for their biological activities .

Scientific Research Applications

Chemistry: STING Agonist 12L is used in chemical research to study the synthesis and modification of small molecules. It serves as a model compound for developing new synthetic methodologies .

Biology: In biological research, STING Agonist 12L is used to investigate the STING pathway and its role in immune responses. It helps in understanding the molecular mechanisms of STING activation and its effects on cellular processes .

Medicine: STING Agonist 12L has significant potential in medical research, particularly in cancer immunotherapy. It has been shown to enhance the immune response against tumors, making it a promising candidate for cancer treatment .

Industry: In the pharmaceutical industry, STING Agonist 12L is used in the development of new drugs targeting the STING pathway. It is also employed in the formulation of vaccines and immunotherapeutic agents .

Mechanism of Action

STING Agonist 12L exerts its effects by binding to the STING protein, which is a key component of the innate immune system. Upon binding, it activates the cyclic GMP-AMP synthase (cGAS)-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation triggers a cascade of signaling events that enhance the immune response, including the activation of dendritic cells and T cells .

Comparison with Similar Compounds

Uniqueness of STING Agonist 12L: STING Agonist 12L is unique due to its high binding affinity for both wild-type STING and its variants. It also demonstrates potent immune activation and tumor reduction in preclinical models, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H10FN5O3

Molecular Weight

363.3 g/mol

IUPAC Name

4-ethynyl-5-fluoro-2-[(6-pyridazin-4-ylpyridazine-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C18H10FN5O3/c1-2-10-7-16(12(18(26)27)8-13(10)19)22-17(25)15-4-3-14(23-24-15)11-5-6-20-21-9-11/h1,3-9H,(H,22,25)(H,26,27)

InChI Key

KEGLNBCLJXFLRV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1F)C(=O)O)NC(=O)C2=NN=C(C=C2)C3=CN=NC=C3

Origin of Product

United States

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